![molecular formula C10H18N2 B3164485 [(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine CAS No. 893572-97-9](/img/structure/B3164485.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine
Overview
Description
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine, also known as MPMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrrole Derivatives : Pyrrole derivatives, including compounds related to (1-Methyl-1H-pyrrol-2-yl)methylamine, have been synthesized and characterized. Such derivatives are studied for their potential antitumor, antifungal, and antibacterial activities. The synthesis process often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines (Titi et al., 2020).
Crystal Engineering : Pyrrole-2-carboxylates have been synthesized and their self-assembly into supramolecular structures is explored for applications in crystal engineering. These structures can be useful for various materials science applications (Yin & Li, 2006).
Organometallic Chemistry : Pyrrole-based ligands have been synthesized and used to stabilize metal complexes, which are then explored for catalytic applications, such as in the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).
Biological and Chemical Properties
Fluorescent Sensors : Compounds like (1-Methyl-1H-pyrrol-2-yl)methylamine have been used in the synthesis of fluorescent sensors. These sensors can detect small inorganic cations in highly polar solvents, which is valuable in analytical chemistry and biochemistry (Mac et al., 2010).
Corrosion Inhibition : Bipyrazolic compounds, which are structurally related to (1-Methyl-1H-pyrrol-2-yl)methylamine, have been studied for their ability to inhibit the corrosion of metals like iron in acidic media. This property is significant in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Mechanism of Action
Target of Action
The primary targets of (1-Methyl-1H-pyrrol-2-yl)methylamine are currently unknown
Biochemical Pathways
The biochemical pathways affected by (1-Methyl-1H-pyrrol-2-yl)methylamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of (1-methyl-1h-pyrrol-2-yl)methylamine is currently unavailable .
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-11-8-10-5-4-6-12(10)3/h4-6,9,11H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZGRDJNLVZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CN1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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